7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride

Salt selection Aqueous solubility Medicinal chemistry building blocks

7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride (CAS 1989659-08-6) is the hydrochloride salt of a saturated spirocyclic oxa-aza scaffold (MF: C₈H₁₆ClNO; MW: 177.67 g/mol). The free base (CAS 72088-42-7) is a versatile building block for medicinal chemistry, and the hydrochloride form is specifically manufactured to enhance aqueous solubility and facilitate salt metathesis in downstream synthesis.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 1989659-08-6
Cat. No. B2556825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride
CAS1989659-08-6
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CC2(CCNC2)COC1.Cl
InChIInChI=1S/C8H15NO.ClH/c1-2-8(7-10-5-1)3-4-9-6-8;/h9H,1-7H2;1H
InChIKeyWNCMHNRMMUYSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride (CAS 1989659-08-6) – Spirocyclic Building Block Identity and Regulatory-Ready Procurement Profile


7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride (CAS 1989659-08-6) is the hydrochloride salt of a saturated spirocyclic oxa-aza scaffold (MF: C₈H₁₆ClNO; MW: 177.67 g/mol) . The free base (CAS 72088-42-7) is a versatile building block for medicinal chemistry, and the hydrochloride form is specifically manufactured to enhance aqueous solubility and facilitate salt metathesis in downstream synthesis [1]. The (S)-enantiomer of this scaffold has been disclosed as a key intermediate in the preparation of adenosine A₂A receptor antagonists, notably Muvadenant (M1069), placing this compound within a clinically validated pharmacophore space [2].

Why Generic Substitution of 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride Fails – Salt Form, Conformational Rigidity, and Regioisomeric Constraints


The 7-oxa-2-azaspiro[4.5]decane scaffold cannot be generically substituted because small variations in salt form, ring size, or heteroatom placement produce large differences in physicochemical properties and synthetic utility. The hydrochloride salt (LogP 0.29 [1]) exhibits markedly different solubility and handling characteristics compared to the free base (LogP 1.11 ) and the hemioxalate salt (LogP 0.71 ). Replacement with the 7-oxa-2-azaspiro[3.5]nonane hydrochloride analog (one fewer carbon in the cyclohexyl ring; LogP –0.59 ) results in a >0.8 log unit polarity shift, altering chromatographic behavior and membrane permeability predictions. Additionally, patent disclosures explicitly require the (S)-7-oxa-2-azaspiro[4.5]decane configuration for preparing adenosine A₂A receptor antagonists; substitution with alternative regioisomers or ring-size analogs would fail to produce the pharmacologically active intermediates [2].

Quantitative Differentiation Evidence for 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride (CAS 1989659-08-6): Head-to-Head Salt, Scaffold, and Supply Comparisons


Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling for Downstream Conjugation Chemistry

The hydrochloride salt of 7-oxa-2-azaspiro[4.5]decane (CAS 1989659-08-6) is produced to overcome the inherently poor aqueous solubility of the free base (CAS 72088-42-7). While the free base is a neutral amine (LogP 1.11, PSA 21.26 Ų) , the hydrochloride salt (LogP 0.29) [1] demonstrates a ΔLogP of –0.82, reflecting substantially higher polarity and aqueous compatibility. Vendor technical documentation explicitly states that the hydrochloride salt form 'enhances its solubility and handling properties, making it suitable for synthetic and pharmaceutical applications' [2]. This is critical for amide coupling, reductive amination, and salt metathesis steps where free-base amine solubility in aqueous or polar aprotic media is rate-limiting.

Salt selection Aqueous solubility Medicinal chemistry building blocks Spirocyclic amines

Hydrochloride Salt vs. Hemioxalate Salt: Polar Surface Area, LogP, and Storage Stability Differentiation

When selecting a salt form for procurement, the hydrochloride (CAS 1989659-08-6) and hemioxalate (CAS 1630906-43-2 or 2306248-08-6) represent the two most available options, but they differ significantly in physicochemical properties. The hydrochloride has a LogP of 0.29 [1], while the (5S)-hemioxalate has a LogP of 0.71 – a ΔLogP of +0.42, indicating the hemioxalate is more lipophilic. More critically, the topological polar surface area (TPSA) differs: the hydrochloride scaffold has a computed TPSA of 21 Ų [1], whereas the hemioxalate (as a bis-salt with two scaffold units) has a TPSA of 117 Ų , a >5-fold increase that dramatically affects solid-state properties and chromatographic behavior. Additionally, the hemioxalate requires refrigerated storage at 2–8°C under nitrogen , whereas the hydrochloride is stable at room temperature under inert atmosphere , reducing cold-chain logistics costs.

Salt form comparison Polar surface area Storage stability Spirocyclic building block

Safety Profile: Quantified GHS Hazard Classification of the Hydrochloride Salt with Defined Handling Requirements

The hydrochloride salt carries a specific, quantified GHS hazard profile per Fluorochem SDS: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), classified as GHS07 Warning . In contrast, the free base (CAS 72088-42-7) is classified as non-hazardous for DOT/IATA transport per AKSci . This differential hazard classification has concrete implications: the hydrochloride requires PPE (gloves, eye protection, ventilation) and hazardous waste disposal per P501, whereas the free base can ship under standard conditions. For procurement, this means the hydrochloride may incur additional shipping surcharges or regulatory paperwork in certain jurisdictions, but conversely, its defined hazard profile provides clear, auditable safety documentation that is absent for less-characterized analogs.

GHS classification Laboratory safety Hazard communication Building block procurement

Supply Chain Differentiation: Purity Tiers, Multi-Vendor Availability, and Stock Depth vs. Free Base and Hemioxalate

The hydrochloride salt offers a bifurcated purity tier unavailable for other salt forms: Fluorochem supplies at 98% purity (F624660) , while Enamine and BOC Sciences supply at ≥95% [1]. The free base is predominantly available at 95% minimum purity (AKSci, AChemBlock) , and the hemioxalate is typically supplied at 97% . Critically, the hydrochloride is listed on Chemspace with 13 stock items from 5 suppliers, including Enamine US (2-day lead time) [1], whereas the free base from AChemBlock is marked 'This Product Cannot be supplied at this moment' , indicating supply discontinuity. The hemioxalate (CAS 1630906-43-2) is listed as 'Discontinued' by CymitQuimica . For sustained synthesis programs, the multi-supplier hydrochloride with sub-1-week lead times represents lower supply disruption risk.

Supply chain Purity specification Vendor availability Building block procurement

Clinically Validated Pharmacophore Lineage: Direct Precursor to Muvadenant (M1069) Dual A₂A/A₂B Antagonist

The (S)-7-oxa-2-azaspiro[4.5]decane scaffold is explicitly claimed as the core intermediate for preparing adenosine A₂A receptor antagonists, specifically Muvadenant (M1069; CAS 2459881-03-7) [1]. Muvadenant is a clinical-stage dual A₂A/A₂B antagonist under investigation for oncology indications [2]. Patent CN112679405A discloses a resolution method to obtain the (S)-enantiomer with high optical purity and yield suitable for industrial production, using (R)-1-(1-naphthyl)ethylamine as resolving agent in ethanol/acetonitrile [1]. In contrast, no analogous patent pathway exists for the 7-oxa-2-azaspiro[3.5]nonane scaffold linking to a clinical candidate. The direct lineage to a named investigational drug differentiates this scaffold from other spirocyclic building blocks that lack clinical validation of the core.

Adenosine receptor antagonist Immuno-oncology Muvadenant Spirocyclic pharmacophore

Optimal Procurement and Deployment Scenarios for 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride (CAS 1989659-08-6) Based on Quantitative Evidence


Adenosine A₂A/A₂B Antagonist Medicinal Chemistry Programs Requiring Clinically Validated Spirocyclic Cores

Programs targeting adenosine receptor antagonism for immuno-oncology should prioritize the (S)-7-oxa-2-azaspiro[4.5]decane hydrochloride scaffold. Patent CN112679405A explicitly discloses this scaffold as the key intermediate for Muvadenant (M1069) [1], a clinical-stage dual A₂A/A₂B antagonist [2]. The hydrochloride salt's LogP of 0.29 and room-temperature storage stability make it the preferred form for amide coupling reactions at the 2-position nitrogen, which is the critical step in constructing the Muvadenant pharmacophore. The defined GHS07 hazard profile supports compliant safety documentation for GLP and GMP scale-up environments.

Conformationally Constrained CNS-Penetrant Library Synthesis Requiring Defined Physicochemical Parameters

The hydrochloride salt's LogP of 0.29 (ΔLogP –0.82 vs. free base) and TPSA of ~21 Ų [1] place it within favorable CNS drug-like property space (CNS MPO criteria). The rigid spirocyclic architecture with Fsp³ = 1.0 (fully saturated) [1] provides three-dimensional conformational constraint that enhances target specificity relative to flat aromatic building blocks. The multi-supplier availability with 95–98% purity and sub-1-week lead times [2] supports parallel library synthesis without supply interruption.

Salt Metathesis and Late-Stage Functionalization Workflows Requiring a Labile, Well-Characterized Counterion

For synthesis routes requiring free-base generation followed by re-salting or direct N-alkylation, the hydrochloride counterion is advantageous. The chloride can be readily exchanged under mild basic conditions (aqueous NaHCO₃ or polymer-supported bases). The hemioxalate salt (LogP 0.71; TPSA 117 Ų) is less ideal for this purpose because oxalate can act as a bidentate ligand, complicating metal-catalyzed coupling steps. The hydrochloride's 98% purity tier from Fluorochem ensures minimal residual free amine or inorganic contaminants that could poison transition-metal catalysts in subsequent steps.

Regulated Laboratory Environments Requiring Auditable GHS-Compliant Safety and Transport Documentation

The hydrochloride salt carries a complete GHS07 hazard classification (H302, H315, H319, H335) with prescribed P-phrases per Fluorochem SDS [1], enabling full integration into institutional chemical hygiene plans. The free base (CAS 72088-42-7), classified as non-hazardous for transport [2], lacks this level of safety characterization, which may be insufficient for labs requiring auditable hazard documentation. The hydrochloride's explicit P501 hazardous waste disposal instruction [1] also supports environmental compliance in industrial settings.

Quote Request

Request a Quote for 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.